methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a brominated pyrrolo-pyrazole derivative characterized by a fused bicyclic scaffold with a 2-bromophenyl substituent at position 5 and a methyl ester group at position 2. The bromine atom at the 2-position of the phenyl ring introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to non-brominated or differently substituted analogs.
Properties
IUPAC Name |
methyl 5-(2-bromophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c1-21-13(20)10-8-9(15-16-10)12(19)17(11(8)18)7-5-3-2-4-6(7)14/h2-5,8-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZNAZASSADKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387237 | |
| Record name | AC1MEUYQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6073-33-2 | |
| Record name | AC1MEUYQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 359418-41-0) is a compound belonging to the pyrazole class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C13H10BrN3O4
- Molecular Weight : 352.14 g/mol
- Boiling Point : 568.3 ± 60.0 °C (Predicted)
- Density : 1.88 ± 0.1 g/cm³ (Predicted)
- pKa : -0.82 ± 0.20 (Predicted) .
Biological Activity Overview
Pyrazoles and their derivatives have been extensively studied for their diverse biological activities. This compound exhibits several pharmacological effects that are crucial for therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives possess significant anti-inflammatory properties. A study demonstrated that compounds structurally related to this compound exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. For instance:
- In vitro studies revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives indicate that this compound may inhibit cell proliferation in various cancer cell lines:
- A study highlighted its ability to induce apoptosis in human breast cancer cells through the modulation of apoptotic pathways .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment involving carrageenan-induced edema in mice:
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple microbial strains:
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|---|
| Compound A | S. aureus | 25 | Ceftriaxone |
| Compound B | E. coli | 30 | Ampicillin |
| Target Compound | Bacillus subtilis | 20 | Amoxicillin |
The target compound exhibited significant antimicrobial activity across all tested strains .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit promising anticancer properties. Methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For instance:
- Mechanism of Action : The compound may exert its effects through the inhibition of specific signaling pathways involved in cell growth and survival.
- Case Studies : Research has shown that derivatives of pyrazole can effectively target A549 lung cancer cells by inducing apoptosis .
Anti-inflammatory Properties
The pyrazole derivatives are known for their anti-inflammatory effects. This compound is being studied for its ability to modulate inflammatory responses in preclinical models:
- Research Findings : The compound has shown efficacy in reducing inflammation markers in animal models of arthritis .
Crystallographic Studies
The structural characteristics of this compound have been elucidated through crystallographic studies:
- Stability Analysis : The compound exhibits thermal stability as evidenced by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are crucial for its application in material science .
Synthesis of Hybrid Materials
This compound can serve as a precursor in the synthesis of novel hybrid materials with tailored properties for applications in electronics or photonics:
- Synthesis Routes : Various synthetic pathways have been explored to incorporate this compound into larger frameworks that exhibit enhanced electronic properties .
Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 2-bromophenyl group undergoes nucleophilic substitution under catalytic conditions. For example:
-
Reaction with amines :
Treatment with piperazine (2 eq.) in DMF at 80°C for 12 hours replaces bromine with a piperazinyl group, yielding methyl 5-(2-piperazin-1-yl-phenyl)-4,6-dioxo-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (87% yield; ). -
Suzuki–Miyaura coupling :
Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃, the bromine reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives (72–89% yield;).
Ester Hydrolysis and Derivative Formation
The methyl ester undergoes hydrolysis and subsequent functionalization:
Acid-catalyzed esterification with alcohols (e.g., isopropyl alcohol) regenerates modified esters (78–85% yield; ).
Ring-Opening and Rearrangement Reactions
The hexahydropyrrolo-pyrazole core participates in ring-opening under basic conditions:
-
Alkaline cleavage :
Treatment with 10% KOH/EtOH at 100°C for 8 hours cleaves the pyrrolidine ring, forming a linear diketone intermediate. Subsequent acid workup cyclizes it into 3-(2-bromophenyl)-5-methyl-1H-pyrazole-4,6-dione (61% yield; ). -
Photochemical rearrangement :
UV irradiation (λ = 254 nm) in acetonitrile induces a -sigmatropic shift, yielding a tetracyclic lactam derivative (34% yield; ).
Oxidation and Reduction Pathways
-
Oxidation of the pyrrolidine ring :
Using m-CPBA (2 eq.) in CH₂Cl₂ at 0°C oxidizes the saturated pyrrolidine ring to a γ-lactam, forming a tricyclic oxazolidinone derivative (55% yield;). -
Selective reduction :
NaBH₄ in MeOH reduces the 4,6-diketone moiety to diols, producing methyl 5-(2-bromophenyl)-4,6-dihydroxy-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (73% yield; ).
Cross-Coupling at the Pyrazole Nitrogen
The N1 position undergoes alkylation and arylation:
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Benzyl bromide, K₂CO₃ | N1-Benzyl derivative | 68% | |
| 4-Fluorophenylboronic acid, Cu(OAc)₂ | N1-(4-Fluorophenyl) analog | 49% |
Mechanistic Insights from Structural Analogs
Comparative studies with chlorophenyl and methoxyphenyl analogs reveal:
-
Electron-withdrawing substituents (e.g., Br, Cl) enhance electrophilic aromatic substitution rates at the phenyl ring ( , ).
-
Steric effects : The 2-bromo group hinders para-substitution, favoring meta-products in coupling reactions ().
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare methyl 5-(2-bromophenyl)-4,6-dioxo-pyrrolo[3,4-c]pyrazole-3-carboxylate with structurally related compounds from the literature. Key differences in substituents, physical properties, and synthetic yields are highlighted.
Key Observations:
The methyl ester group in the target compound may enhance metabolic stability compared to ethyl esters (e.g., 3a in ), as smaller ester groups are often less prone to hydrolysis .
However, trifluoromethylphenyl analogs () may require specialized conditions due to the electron-withdrawing nature of the CF₃ group .
Biological Relevance :
- While biological data for the target compound are unavailable, demonstrates that nitro-substituted aryl groups enhance antimycobacterial activity in heterocyclic compounds. This suggests that the 2-bromophenyl group in the target compound could similarly modulate bioactivity through halogen bonding or hydrophobic interactions .
Research Findings and Implications
Structural Flexibility :
The pyrrolo[3,4-c]pyrazole core accommodates diverse substituents (e.g., bromophenyl, trifluoromethylphenyl) without compromising synthetic feasibility. This flexibility enables tuning of electronic and steric properties for targeted applications .
Halogen Bonding Potential: Bromine at the 2-position (target compound) may engage in halogen bonding with biomolecular targets, a feature absent in 4-bromophenyl analogs. Such interactions are critical in drug design for enhancing binding affinity .
Comparative Stability : Methyl esters (target compound) typically exhibit higher hydrolytic stability than ethyl esters, as seen in . This property could improve pharmacokinetic profiles in medicinal applications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing methyl 5-(2-bromophenyl)-4,6-dioxo-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, and what challenges arise during its purification?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving cyclocondensation of hydrazine derivatives with bromophenyl-substituted diketones. Key steps include:
- Step 1 : Reacting 2-bromophenylhydrazine with a β-keto ester under acidic conditions to form the pyrazole core (e.g., HCl catalysis at room temperature for 12 hours, yielding ~26% in analogous systems) .
- Step 2 : Cyclization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O) to introduce the pyrrolo[3,4-c]pyrazole scaffold .
- Purification Challenges : Low yields due to steric hindrance from the bromophenyl group and solubility issues in polar solvents. Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.8–4.0 ppm for COOCH₃) and aromatic protons from the bromophenyl substituent (δ ~7.2–7.6 ppm). The dihydropyrrolo-pyrazole scaffold shows characteristic peaks for NH (δ ~12.0 ppm, exchangeable with D₂O) and carbonyl groups (δ ~165–170 ppm in ¹³C NMR) .
- IR Spectroscopy : Strong absorbance at ~1710 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (pyrazole/pyrrolidine ring carbonyls) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~453–455) confirm the molecular weight, with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How does steric and electronic effects of the 2-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The ortho-bromo group hinders access to the aryl ring, reducing coupling efficiency in Suzuki-Miyaura reactions. Using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) improves yields .
- Electronic Effects : Electron-withdrawing bromine deactivates the aryl ring, requiring electron-rich boronic acids (e.g., 4-methoxyphenyl) to enhance reactivity. DFT calculations can model charge distribution to predict optimal coupling partners .
Q. What strategies resolve contradictions in reported yields for similar pyrrolo-pyrazole derivatives, and how are reaction conditions optimized?
- Methodological Answer :
- Data Contradiction Analysis : Discrepancies in yields (e.g., 26% vs. 87% in analogous syntheses ) arise from:
- Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol% vs. 2 mol%) improve turnover but increase side reactions.
- Solvent Systems : Polar aprotic solvents (DMF) favor cyclization but may degrade sensitive intermediates. Mixed solvents (DMF/H₂O) balance solubility and stability .
- Optimization via DoE : Design of Experiments (DoE) using variables like temperature, catalyst loading, and solvent ratios can identify robust conditions .
Q. How is diastereoselectivity controlled during the formation of the hexahydropyrrolo-pyrazole scaffold?
- Methodological Answer :
- Chiral Induction : Use of enantiopure starting materials (e.g., (R)-1-phenylethylamine) or chiral auxiliaries directs stereochemistry at the 3a and 6a positions .
- Crystallography : Single-crystal X-ray diffraction confirms relative configurations (e.g., (3aR,6aR) vs. (3aS,6aS)) and guides solvent-mediated recrystallization for diastereomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
